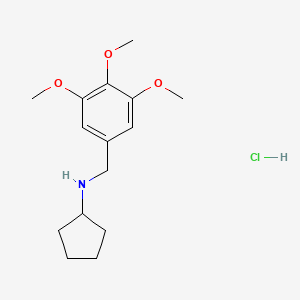

Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride

Description

Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride is a chemical compound that features a cyclopentyl group attached to a benzylamine moiety, which is further substituted with three methoxy groups at the 3, 4, and 5 positions

Properties

IUPAC Name |

N-[(3,4,5-trimethoxyphenyl)methyl]cyclopentanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3.ClH/c1-17-13-8-11(9-14(18-2)15(13)19-3)10-16-12-6-4-5-7-12;/h8-9,12,16H,4-7,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQVACIPSUPLBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNC2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424934 | |

| Record name | CYCLOPENTYL-(3,4,5-TRIMETHOXY-BENZYL)-AMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052525-88-8 | |

| Record name | CYCLOPENTYL-(3,4,5-TRIMETHOXY-BENZYL)-AMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride typically involves the following steps:

Preparation of 3,4,5-Trimethoxybenzylamine: This can be synthesized by reacting 3,4,5-trimethoxybenzaldehyde with ammonia or an amine source under reductive amination conditions.

Formation of Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine: The 3,4,5-trimethoxybenzylamine is then reacted with cyclopentyl bromide in the presence of a base such as potassium carbonate to form the desired amine.

Hydrochloride Salt Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.

Reduction: The benzylamine moiety can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Various substituted benzylamines.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds structurally similar to Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride exhibit antitumor properties . For instance, research on related benzyl-substituted quinazolinones demonstrated significant in vitro antitumor activity against various cancer cell lines. Notably, certain derivatives showed mean GI50 values that were substantially lower than those of established chemotherapeutic agents like 5-fluorouracil (5-FU) .

- Table 1: Antitumor Activity of Related Compounds

| Compound Name | Mean GI50 (µM) | Selectivity |

|---|---|---|

| Compound A | 10.47 | Broad spectrum |

| Compound B | 7.24 | CNS selective |

| Compound C | 14.12 | Leukemia selective |

Interaction Studies

Interaction studies involving this compound typically focus on its binding affinity to various receptors or enzymes. Preliminary data suggest that this compound may interact with targets similar to those engaged by other known pharmacological agents. Detailed investigations through both in vitro and in vivo studies are warranted to confirm efficacy and safety profiles .

Structure-Activity Relationship Studies

The presence of multiple methoxy groups in this compound is believed to enhance its biological activity compared to simpler analogs. For example:

- Table 2: Structural Variants and Their Features

| Compound Name | Structural Highlights | Unique Features |

|---|---|---|

| Cyclopentyl-(3,4-dimethoxy-benzyl)-amine | Contains two methoxy groups | Potentially different pharmacological profiles |

| Cyclopentyl-(3-methoxy-benzyl)-amine | Has only one methoxy group | Simpler structure may lead to different activities |

| N,N-Dimethyl-3,4,5-trimethoxybenzylamine | Features dimethyl substitution on nitrogen | May exhibit altered binding properties |

These comparisons highlight the unique arrangement of functional groups in this compound and its potential implications for biological activity .

In Vivo Studies

In vivo studies have shown that compounds similar to this compound can modulate mast cell activity and influence allergic responses. For instance, research into mast cell-stabilizing amine derivatives found that certain cyclic analogues exhibited protective effects against degranulation induced by ionophores .

- Table 3: Mast Cell Stabilizing Activity

| Compound Name | IC50 (µM) against Degranulation |

|---|---|

| Compound D | 48 |

| Compound E | 67 |

This suggests that the compound may have therapeutic potential in treating allergic conditions.

Mechanism of Action

The mechanism of action of Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the benzylamine moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

3,4,5-Trimethoxybenzylamine: Lacks the cyclopentyl group but shares the methoxy-substituted benzylamine core.

Cyclopentylamine: Contains the cyclopentyl group but lacks the methoxy-substituted benzylamine core.

Trimethoprim: Contains a similar methoxy-substituted benzylamine moiety but with additional functional groups.

Uniqueness

Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride is unique due to the combination of the cyclopentyl group and the 3,4,5-trimethoxybenzylamine core, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components alone .

Biological Activity

Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H24ClNO3

- Molecular Weight : Approximately 301.81 g/mol

- Structural Features : The compound consists of a cyclopentyl group linked to a benzylamine moiety, which is further substituted with three methoxy groups at the 3, 4, and 5 positions on the benzene ring. The presence of these methoxy groups enhances lipophilicity, potentially influencing biological activity and receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that compounds with similar structures may exhibit affinity for different receptors or enzymes. These interactions can lead to various pharmacological effects, including:

- Anticancer Activity : Similar compounds have shown promising results against various cancer cell lines, indicating that this compound may possess similar properties .

- Neurotransmitter Modulation : The compound's structure suggests potential interactions with neurotransmitter systems, which could influence mood and cognitive functions.

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance:

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Apoptosis induction |

| Compound B | U-937 | 1.54 | Cell cycle arrest |

| Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine | CEM-13 | TBD | TBD |

These findings highlight the potential of this compound as an anticancer agent; however, specific IC50 values for this compound remain to be determined through further studies.

Interaction Studies

In vitro studies have demonstrated that compounds with similar structural motifs can selectively inhibit certain enzymes or receptors. For example:

- Receptor Binding Studies : this compound may bind to specific receptors involved in cancer proliferation pathways.

- Enzyme Inhibition : Preliminary data suggest that it may inhibit enzymes critical for tumor growth and survival.

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cell Lines : A study evaluating the effects of structurally related compounds on MCF-7 and U-937 cell lines demonstrated that some derivatives exhibited significant cytotoxicity and induced apoptosis in a dose-dependent manner .

- Mechanistic Insights : Flow cytometry assays have revealed that certain analogs can induce cell cycle arrest at the G1 phase and activate apoptotic pathways via increased caspase activity .

- Structural Activity Relationship (SAR) : Investigations into SAR have shown that the arrangement of methoxy groups significantly influences the biological activity of similar compounds. The presence of electron-withdrawing groups at specific positions on the aromatic ring enhances potency against cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride?

Methodological Answer: A common approach involves nucleophilic substitution between 3,4,5-trimethoxybenzyl chloride (CAS 3840-30-0) and cyclopentylamine. The benzyl chloride precursor is synthesized via chlorination of 3,4,5-trimethoxybenzaldehyde using reagents like thionyl chloride. After substitution, the amine is protonated with hydrochloric acid to yield the hydrochloride salt. Key steps include monitoring reaction progress via TLC and purifying intermediates via recrystallization (e.g., methanol/water systems). Structural confirmation requires FTIR (amine N–H stretch ~3300 cm⁻¹) and ¹H NMR (characteristic methoxy peaks at δ 3.7–3.9 ppm) .

Q. How is the compound characterized for structural integrity in academic research?

Methodological Answer: Combined spectroscopic and crystallographic methods are used:

- Single-crystal X-ray diffraction (SCXRD): Resolves bond angles/distances (e.g., Co–S bond lengths in related complexes are ~2.2–2.3 Å, confirming coordination geometry) .

- FTIR and elemental analysis: Validates functional groups (e.g., methoxy C–O stretches at ~1250 cm⁻¹) and empirical formula (C, H, N content within ±0.3% of theoretical values).

- HPLC-MS: Ensures purity (>95%) and detects byproducts (e.g., unreacted benzyl chloride or N-oxide metabolites) .

Q. What in vitro pharmacological models are suitable for studying its bioactivity?

Methodological Answer: The compound’s antagonistic potential can be assessed using isolated guinea pig ileum assays, as demonstrated for structurally similar 3,4,5-trimethoxy-benzyl derivatives (e.g., TMPBz: pA₂ = 0.13 ± 0.09 in non-competitive histamine antagonism). Tissues are mounted in organ baths with Tyrode’s solution (37°C, pH 7.4), pre-treated with test compound, and challenged with histamine (10⁻⁶–10⁻³ M). Dose-response curves quantify potency (EC₅₀) and efficacy (Emax) .

Advanced Research Questions

Q. How do computational methods clarify electronic interactions in its metal complexes?

Methodological Answer: Density functional theory (DFT) and natural bond orbital (NBO) analysis reveal non-covalent interactions (e.g., S–S bonding in Co(II) complexes, with bond orders ~1.1). HOMO-LUMO gaps (e.g., 3.2 eV in [Co(TMP)₂S₂]) predict redox stability. AIMAll software maps bond critical points (BCPs) to confirm hydrogen-bond networks (e.g., NH₂···OCH₃ interactions with ρ ~0.02 a.u.) .

Q. What metabolic pathways are anticipated based on structural analogs?

Methodological Answer: N-oxidation is a likely pathway, as seen in trimethoprim (2,4-diamino-5-(3,4,5-trimethoxy-benzyl)pyrimidine), which undergoes hepatic cytochrome P450-mediated oxidation to form hydroxylamines. In vitro microsomal assays (rat liver S9 fraction) with NADPH cofactor can identify metabolites via LC-MS/MS. Competitive inhibition studies using ketoconazole (CYP3A4 inhibitor) validate enzymatic involvement .

Q. How does crystallographic data inform molecular docking studies for receptor targeting?

Methodological Answer: X-ray structures (e.g., PDB 1UY6) provide templates for docking into receptors like Hsp90. Using AutoDock Vina, the compound’s 3,4,5-trimethoxy group is positioned in hydrophobic pockets, while the cyclopentylamine moiety forms hydrogen bonds with catalytic residues (e.g., Asp93). Binding affinities (ΔG ~−8.2 kcal/mol) and RMSD values (<2.0 Å) assess pose reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.